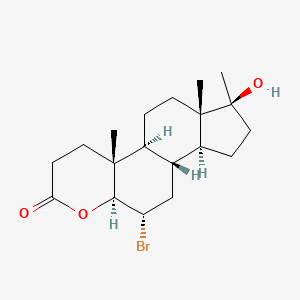

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24543-59-7 |

|---|---|

Molecular Formula |

C19H29BrO3 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |

InChI |

InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |

InChI Key |

ZUIGZKIOHUNINA-LWPUPYOYSA-N |

SMILES |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

Isomeric SMILES |

C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |

Canonical SMILES |

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |

Synonyms |

BOMT Ro 7-2340 |

Origin of Product |

United States |

Foundational & Exploratory

BOMT: A Deep Dive into its Antagonistic Action on Androgen Receptor Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone (BOMT), a synthetic steroidal antiandrogen, in the context of androgen receptor (AR) signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of endocrinology, oncology, and medicinal chemistry.

Executive Summary

BOMT, also known by its developmental code name Ro 7-2340, is a potent and selective competitive antagonist of the androgen receptor.[1] By directly competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR, BOMT effectively inhibits the downstream signaling cascade that promotes the transcription of androgen-dependent genes. This guide will elaborate on the molecular interactions, quantitative binding affinities, and the specific inhibitory effects of BOMT on the AR signaling pathway. Furthermore, it will provide detailed experimental protocols for assays commonly used to characterize such antiandrogenic compounds.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism of action of BOMT is its role as a competitive antagonist of the androgen receptor. In a normal physiological state, the binding of androgens like DHT to the AR induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on the DNA. This initiates the transcription of a suite of genes responsible for the development and maintenance of male characteristics, as well as the growth and survival of androgen-sensitive tissues, including the prostate.

BOMT, due to its structural similarity to DHT, can bind to the same ligand-binding pocket on the AR. However, its binding does not induce the necessary conformational changes required for receptor activation. Instead, it occupies the binding site and prevents androgens from binding and initiating the signaling cascade. This competitive inhibition effectively blocks the transcription of androgen-dependent genes.

Quantitative Analysis of BOMT-Androgen Receptor Interaction

The binding affinity of BOMT for the androgen receptor has been characterized in several in vitro studies. While specific IC50 and Ki values are not consistently reported across all literature, semi-quantitative data provides a clear indication of its antagonistic potency.

| Parameter | Value | Reference Compound | Notes |

| Relative Binding Affinity (RBA) | ~2.7% | Metribolone | Indicates a lower, yet significant, binding affinity compared to the potent synthetic androgen metribolone.[1] |

| Inhibition of DHT Binding | ~70% at 1 x 10-6 M | Dihydrotestosterone (DHT) | Demonstrates BOMT's ability to effectively compete with the natural high-affinity ligand for the androgen receptor at micromolar concentrations.[2] |

The Androgen Receptor Signaling Pathway and the Role of BOMT

The androgen receptor signaling pathway is a critical driver of normal male physiology and is implicated in the pathogenesis of prostate cancer. The following diagram illustrates the canonical pathway and the point of intervention by BOMT.

References

Technical Guide: Synthesis and Characterization of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetic steroid, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. This compound is a brominated derivative of the 4-oxa-analog of mestanolone and is of interest to researchers in medicinal chemistry and drug development due to its potential as an androgen receptor antagonist. This document details a plausible synthetic pathway, comprehensive characterization data, and the putative mechanism of its antiandrogenic activity. All quantitative data is presented in structured tables, and key experimental protocols are described.

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is a synthetic steroid characterized by a bromine atom at the 6α position and a lactone in the A-ring, where an oxygen atom replaces the carbon at the 4-position. The presence of the 6α-bromo substituent is known to influence the biological activity of steroids. This compound has been investigated for its antiandrogenic properties, making it a molecule of interest for studying androgen receptor (AR) antagonism and for the potential development of therapeutics for androgen-dependent conditions.

Synthesis

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Baeyer-Villiger Oxidation: Mestanolone is first converted to its 4-oxa derivative, 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, via a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone.

-

α-Bromination: The resulting lactone undergoes stereoselective bromination at the C6 position to yield the final product.

Experimental Protocols

Step 1: Synthesis of 17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (Lactone)

This procedure is adapted from standard Baeyer-Villiger oxidation protocols for steroidal ketones.

-

Dissolve mestanolone in a suitable solvent such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in slight excess.

-

The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired lactone.

Step 2: Synthesis of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

This protocol is based on methods for the α-bromination of saturated steroidal ketones.

-

Dissolve the lactone from Step 1 in glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid (HBr) to facilitate the reaction.

-

Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at room temperature.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

-

The crude product is washed with water until neutral and then dried.

-

Recrystallization from a suitable solvent system, such as acetone/water, affords the purified 6α-bromo derivative.

Characterization

The structure and purity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one can be confirmed through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₉BrO₃ |

| Molecular Weight | 397.34 g/mol |

| Appearance | Crystalline solid |

Spectroscopic and Crystallographic Data

The following table summarizes the expected and reported characterization data for the target molecule. Data for NMR, IR, and MS are based on characteristic values for similar steroidal structures, as direct experimental spectra for the title compound are not widely published.

| Technique | Data |

| ¹H NMR | Expected Chemical Shifts (δ, ppm):- δ ~4.5-4.8 (m, 1H, H-6β)- δ ~3.6 (t, 1H, H-17β)- δ ~1.2 (s, 3H, C-18 Me)- δ ~0.9 (s, 3H, C-19 Me)- δ ~1.1 (s, 3H, C-17α Me) |

| ¹³C NMR | Expected Chemical Shifts (δ, ppm):- δ ~170-175 (C=O, C-3)- δ ~80-85 (C-O, C-5)- δ ~81 (C-OH, C-17)- δ ~50-55 (C-Br, C-6) |

| IR Spectroscopy | Characteristic Absorptions (cm⁻¹):- ~3500 (O-H stretch)- ~1740 (C=O stretch, lactone)- ~1100-1200 (C-O stretch)- ~600-700 (C-Br stretch) |

| Mass Spectrometry | Expected m/z values:- M⁺ and [M+2]⁺ isotopic pattern characteristic of a bromine-containing compound (approx. 1:1 ratio) at m/z 396 and 398. |

| X-ray Crystallography | Crystal Data:- Crystal System: Orthorhombic- Space Group: P2₁2₁2₁- a = 12.23 Å, b = 7.30 Å, c = 20.14 Å- Ring Junctions: A:B, B:C, and C:D are all trans.[1] |

Key Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., via electrospray ionization) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

-

X-ray Crystallography: A single crystal of suitable quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the three-dimensional atomic structure.

Biological Activity and Signaling Pathway

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one has been reported to possess antiandrogenic properties. This activity is likely mediated through competitive antagonism of the androgen receptor (AR).

Mechanism of Action: Androgen Receptor Antagonism

Androgens, such as testosterone and dihydrotestosterone (DHT), exert their effects by binding to the AR. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of androgen-responsive genes. As an AR antagonist, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one is hypothesized to bind to the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.

Conclusion

This technical guide has outlined a plausible synthetic route and a comprehensive characterization profile for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. The information provided serves as a valuable resource for researchers interested in the synthesis of novel steroidal compounds and the investigation of their biological activities, particularly in the context of androgen receptor modulation. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Crystal and Molecular Structure of Botulinum Neurotoxin (BoNT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal and molecular structure of Botulinum Neurotoxin (BoNT), a protein of profound interest in the fields of neuroscience, drug development, and microbiology. Due to the high probability of a typographical error in the user's request for "BOMT," this guide focuses on BoNT, for which extensive structural data is available.

Botulinum neurotoxins, produced by Clostridium botulinum, are the most potent biological toxins known.[1] They act at the neuromuscular junction to inhibit the release of the neurotransmitter acetylcholine, leading to flaccid paralysis.[1] Despite their toxicity, BoNTs are widely used as therapeutic agents for a variety of clinical conditions.[2]

Molecular Architecture of Botulinum Neurotoxin

BoNT is synthesized as a single polypeptide of approximately 150 kDa, which is subsequently cleaved into a di-chain molecule comprising a ~50 kDa light chain (LC) and a ~100 kDa heavy chain (HC), linked by a disulfide bond.[3] The toxin is modular and consists of three distinct functional domains:

-

Catalytic Domain (Light Chain): A zinc-dependent metalloprotease that specifically cleaves one of the three SNARE (Soluble NSF Attachment Protein Receptor) proteins: SNAP-25, VAMP/synaptobrevin, or syntaxin.[1][4] This cleavage prevents the formation of the SNARE complex, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.[4][5]

-

Translocation Domain (HN): Located in the N-terminal half of the heavy chain, this domain facilitates the translocation of the light chain from the endosome into the neuronal cytoplasm following endocytosis.[3] The structure of this domain includes a pair of long alpha-helices and a "belt" that wraps around the catalytic domain.[2][6]

-

Receptor-Binding Domain (HC): Situated at the C-terminus of the heavy chain, this domain is responsible for the high-affinity, specific binding of the toxin to receptors on the surface of motor neurons.[3]

Crystallographic Data of Botulinum Neurotoxins

The three-dimensional structures of several BoNT serotypes and their individual domains have been elucidated by X-ray crystallography, providing critical insights into their mechanism of action. The table below summarizes key crystallographic data for selected BoNT structures deposited in the Protein Data Bank (PDB).

| PDB ID | Serotype/Domain | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | R-Value / R-Free | Reference |

| 3BTA | BoNT/A1 | 3.20 | P 21 21 21 | 98.3, 134.9, 212.4; 90, 90, 90 | 0.220 / 0.280 | [6] |

| 6TWP | BoNT/A5 HC | 1.15 | P 21 21 21 | 60.5, 78.9, 101.2; 90, 90, 90 | Not specified | [7] |

| 6TWQ | BoNT/A6 HC | 1.35 | P 21 21 21 | 61.2, 79.1, 101.8; 90, 90, 90 | Not specified | [7] |

| 1F82 | BoNT/B LC | 2.35 | Not specified | Not specified | Not specified | [8] |

Experimental Protocols for Structure Determination

The determination of the crystal structure of BoNTs involves a series of meticulous experimental procedures.

1. Protein Expression and Purification:

-

Expression: The gene encoding the BoNT or a specific domain is cloned into an expression vector, which is then transformed into an E. coli host strain for protein production.

-

Purification: The expressed protein is purified from the cell lysate using a combination of chromatographic techniques. A common strategy involves an initial affinity chromatography step (e.g., using a His-tag), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

2. Crystallization:

-

Method: The vapor diffusion method, in either a hanging-drop or sitting-drop format, is commonly used. A small drop of the purified protein solution is mixed with a crystallization reagent and allowed to equilibrate against a larger reservoir of the reagent.

-

Conditions: Crystallization conditions, including protein concentration, pH, temperature, and the chemical composition of the precipitant solution, are systematically screened to identify those that promote the growth of well-ordered crystals. For example, crystals of the BoNT/A5 binding domain have been grown from a solution containing 0.1 M sodium citrate pH 5.5 and 2.0 M ammonium sulfate.

3. X-ray Diffraction Data Collection and Structure Solution:

-

Data Collection: Single crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The three-dimensional structure is then solved using methods such as molecular replacement, where the known structure of a related protein is used to phase the diffraction data. The final atomic model is built and refined against the experimental data.

Visualizations

Caption: A generalized workflow for determining the crystal structure of Botulinum Neurotoxin.

Caption: The signaling pathway illustrating the mechanism of action of Botulinum Neurotoxin.[1][4][5][9]

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of botulinum neurotoxin type A and implications for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rcsb.org [rcsb.org]

- 7. High‐resolution crystal structures of the botulinum neurotoxin binding domains from subtypes A5 and A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

In Vitro Activity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of October 2025, a thorough review of publicly available scientific literature did not yield specific data on the in vitro activity of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one. This technical guide has been compiled to provide an in-depth overview of the potential in vitro activities and experimental evaluation of this compound by examining structurally related molecules, namely 6-bromoandrostenedione derivatives and oxandrolone. The methodologies and data presented herein are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the evaluation of novel steroid compounds.

Introduction to Structurally Related Compounds

The target compound, 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, is a synthetic steroid. Its structure suggests potential interactions with key enzymes and receptors in steroidogenic and androgenic pathways. To infer its possible biological activities, we will examine two classes of related compounds:

-

6-Bromoandrostenedione Derivatives: These compounds share the 6-bromo-androstane core and are known to interact with aromatase, a key enzyme in estrogen biosynthesis.

-

Oxandrolone: This synthetic anabolic-androgenic steroid shares the 17β-hydroxy-17α-methyl-4-oxa-androstan-3-one core (with the exception of the bromo substitution and the position of the oxygen atom in the A-ring). It is a known agonist of the androgen receptor.

In Vitro Activity of Structurally Related Compounds

Aromatase Inhibition by 6-Bromoandrostenedione Derivatives

Several studies have investigated the in vitro activity of 6-bromoandrostenedione derivatives as inhibitors of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. The inhibitory potential is typically quantified by the inhibition constant (Ki), with lower values indicating higher potency.

Table 1: In Vitro Aromatase Inhibition by 6-Bromoandrostenedione Derivatives

| Compound | Apparent Ki (nM) | Inhibition Type |

| 6α-Bromoandrostenedione | 3.4 | Competitive[1] |

| 2,2-dimethyl-6α-bromo steroid | 10 | Not specified[2][3] |

| 2,2-dimethyl-6β-bromo steroid | 14 | Not specified[2][3] |

| 6β-Bromoandrostenedione | 800 | Mechanism-based irreversible[1] |

Androgenic Activity and Metabolism of Oxandrolone

Oxandrolone is a well-characterized synthetic anabolic-androgenic steroid. Its in vitro profile provides insights into the potential androgenic activity and metabolic fate of related 4-oxa-androstan-3-one derivatives.

Androgen Receptor Binding: Oxandrolone is an agonist of the androgen receptor (AR)[4]. Like other anabolic-androgenic steroids, its binding to the AR initiates a signaling cascade that leads to anabolic effects[5]. However, compared to other androgens, oxandrolone exhibits a relatively low binding affinity for the AR[4]. Molecular docking studies have been used to investigate the binding of oxandrolone to the human androgen receptor ligand-binding domain[5].

In Vitro Metabolism: Studies using equine liver microsomes and S9 fractions have shown that the in vitro phase I metabolism of oxandrolone involves several transformations[6][7][8]. The primary metabolic pathways include:

The hydroxylated metabolites are predominantly excreted as sulfate conjugates in vivo[6][7][8].

Experimental Protocols

This section details generalized protocols for key in vitro assays relevant to the characterization of novel steroid compounds.

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the enzymatic activity of aromatase.

1. Preparation of Microsomes:

-

Human placental tissue is homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

2. Assay Procedure:

-

The reaction mixture contains human placental microsomes, a NADPH-generating system (as NADPH is a required cofactor for aromatase activity), and the radiolabeled substrate, [1-³H]-androstenedione[1].

-

The test compound is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The enzymatic reaction, the conversion of androstenedione to estrone, releases tritium into the aqueous medium.

-

The reaction is stopped, and the aqueous phase is separated from the organic phase.

-

The amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting, which is proportional to the aromatase activity.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the aromatase activity (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the androgen receptor.

1. Receptor Preparation:

-

The androgen receptor can be obtained from various sources, including rat prostate cytosol or recombinant expression systems.

2. Assay Procedure:

-

A constant concentration of a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-methyltrienolone, is incubated with the receptor preparation.

-

The test compound is added in increasing concentrations.

-

The mixture is incubated to allow for competitive binding.

-

The receptor-bound radioligand is separated from the unbound radioligand.

-

The amount of radioactivity bound to the receptor is measured.

3. Data Analysis:

-

The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference androgen.

In Vitro Metabolism Assay (Liver S9 Fraction)

This assay is used to identify the metabolic products of a test compound when exposed to a comprehensive suite of drug-metabolizing enzymes.

1. Preparation of S9 Fraction:

-

Liver tissue is homogenized, and the homogenate is centrifuged at 9000g to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.

2. Assay Procedure:

-

The test compound is incubated with the liver S9 fraction.

-

The incubation mixture includes cofactors for both Phase I (e.g., NADPH) and Phase II (e.g., UDPGA, PAPS, GSH) enzymes to enable a broad range of metabolic reactions.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

The sample is centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

3. Metabolite Identification:

-

The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites based on their retention times and mass-to-charge ratios.

Visualizations

General Workflow for In Vitro Characterization of a Novel Steroid

The following diagram illustrates a typical workflow for the in vitro evaluation of a new steroid compound, starting from initial screening to more detailed mechanistic studies.

Caption: A flowchart illustrating the in vitro characterization of a novel steroid.

References

- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxandrolone - Wikipedia [en.wikipedia.org]

- 5. rjp.nipne.ro [rjp.nipne.ro]

- 6. In vitro and in vivo metabolism of the anabolic-androgenic steroid oxandrolone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. madbarn.com [madbarn.com]

An In-Depth Technical Guide to 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, a synthetic steroidal antiandrogen. It covers the discovery and history of this compound, its mechanism of action as a competitive antagonist of the androgen receptor, and its investigated therapeutic applications. This document consolidates available data on its biological activity and provides a detailed understanding of its place within the broader landscape of androgen receptor modulators.

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, also known by the synonyms BOMT, Ro 7-2340, and 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone, is a synthetic, steroidal molecule with antiandrogenic properties.[1] First synthesized in 1970, BOMT emerged from early research efforts to develop compounds that could counteract the effects of androgens.[1][2] Despite extensive initial investigation, it was never commercialized for medical use.[1][2] Structurally, it is a derivative of dihydrotestosterone (DHT), featuring a bromine atom at the 6α position, an oxygen atom replacing the carbon at position 4 (an oxa-steroid), and a methyl group at the 17α position.[1]

Discovery and History

BOMT was one of the first antiandrogens to be developed and extensively studied, alongside other pioneering compounds like benorterone and cyproterone acetate.[1][2][3] Its development in 1970 marked a significant step in the exploration of steroidal molecules capable of antagonizing the androgen receptor (AR).[1] Initial research focused on its potential therapeutic applications in androgen-dependent conditions. Notably, BOMT was clinically investigated for the treatment of benign prostatic hyperplasia (BPH).[2] There was also academic interest in its potential for managing other androgen-related conditions such as acne and pattern hair loss.[2] However, for reasons that are not extensively documented, its development did not proceed to clinical use.

Physicochemical Properties

A summary of the key physicochemical properties of BOMT is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₉BrO₃ | [4] |

| Molecular Weight | 385.3 g/mol | [4] |

| CAS Number | 24543-59-7 | [4] |

| Synonyms | BOMT, Ro 7-2340, 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone | [1][2][4] |

Mechanism of Action

BOMT functions as a selective and competitive antagonist of the androgen receptor (AR).[1] Its mechanism of action involves binding to the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism blocks the subsequent conformational changes in the AR that are necessary for its translocation to the nucleus and the transcription of androgen-responsive genes.

BOMT is considered a "pure" or "true" antiandrogen because it demonstrates no intrinsic androgenic, estrogenic, or progestogenic activity, even at high doses.[1] It also does not inhibit the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent DHT.[1]

Interestingly, studies in animal models have suggested that BOMT's antiandrogenic activity may be more pronounced in peripheral tissues compared to the central nervous system.[5] Research has shown that BOMT has a low competing efficiency for AR sites within the hypothalamic-preoptic area of the brain.[5] This divergence in activity suggests that BOMT may not significantly disrupt the negative feedback loop of testosterone on the hypothalamic-pituitary-gonadal axis, which would otherwise lead to an increase in testosterone levels.[5]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical cellular cascade involved in male sexual development and the progression of certain diseases like prostate cancer. The diagram below illustrates the canonical pathway and the point of intervention for an AR antagonist like BOMT.

References

An In-depth Technical Guide to Botulinum Neurotoxin (BoNT) for Researchers, Scientists, and Drug Development Professionals

Presumed Topic: Based on the provided acronym "BOMT," this guide focuses on Botulinum Neurotoxin (BoNT) , a potent substance with significant applications in therapeutic and research settings. It is assumed that "BOMT" was a typographical error.

This technical guide provides a comprehensive overview of Botulinum neurotoxin, including its synonyms and alternative names, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Synonyms and Alternative Names for Botulinum Neurotoxin (BoNT)

Botulinum neurotoxin is known by a variety of names, reflecting its diverse applications and formulations. These range from scientific nomenclature to commercial brand names.

Common Synonyms and Alternative Names:

-

Scientific and General Names:

-

Therapeutic and Cosmetic Brand Names:

-

Generic Names for Formulations:

Quantitative Data

The potency, enzymatic activity, and duration of action of Botulinum neurotoxins are critical parameters for research and therapeutic development. These properties vary between serotypes and formulations.

Potency of Botulinum Neurotoxin Serotypes

The potency of BoNT is typically measured as the median lethal dose (LD50) or median effective dose (ED50) in mice.

| Serotype | Mouse LD50 (Intraperitoneal) | Mouse ED50 (Intramuscular) | Oral LD50 (Mouse) |

| BoNT/A | 1.3–2.1 ng/kg | - | 90 ± 10 µg/kg |

| BoNT/B | - | 0.7 pg/animal | 1 ± 0.15 µg/kg |

| BoNT/C | - | - | - |

| BoNT/D | - | - | - |

| BoNT/E | - | 29.3 pg/animal | - |

| BoNT/F | - | - | - |

Data compiled from multiple sources. Note that values can vary based on the specific strain, preparation, and assay conditions.

Kinetic Parameters of BoNT Light Chain Endopeptidase Activity

The light chain of BoNT is a zinc-dependent metalloprotease that cleaves specific SNARE proteins. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify this enzymatic activity.

| BoNT/A Light Chain Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| LC (free) | SNAP-25 peptide | 3.36 | 9.00 | 2.68 x 106 |

| LC + Belt | SNAP-25 peptide | - | - | - |

| LC + Hn | SNAP-25 peptide | - | - | - |

| Whole BoNT/A | SNAP-25 peptide | - | - | - |

| LC 1-448 | SNAPtide | - | - | - |

| LC 1-425 | SNAPtide | - | - | - |

| LC 1-418 | SNAPtide | Similar to LC 1-425 | 10-fold slower than LC 1-425 | - |

Data from studies on BoNT/A light chain variants acting on synthetic peptide substrates.[6] Values can differ based on substrate and assay conditions.

Duration of Action of Different BoNT Formulations

The duration of the therapeutic or cosmetic effect of BoNT is a key clinical parameter and varies depending on the formulation, dose, and indication.

| Formulation (Generic Name) | Indication | Average Duration of Effect |

| onabotulinumtoxinA | Glabellar Lines | 3-4 months |

| abobotulinumtoxinA | Glabellar Lines | 3-4 months |

| incobotulinumtoxinA | Glabellar Lines | 3-4 months |

| daxibotulinumtoxinA | Glabellar Lines | Up to 6 months |

| onabotulinumtoxinA | Movement Disorders | 78.5 ± 28.4 days |

| abobotulinumtoxinA | Movement Disorders | - |

| incobotulinumtoxinA | Movement Disorders | - |

Duration can be influenced by patient-specific factors and the muscle group treated.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Botulinum neurotoxin.

Endopeptidase Activity Assay (SNAP-25 Cleavage Assay)

This assay measures the proteolytic activity of the BoNT light chain on its substrate, SNAP-25.

Materials:

-

Recombinant BoNT/A light chain

-

Recombinant SNAP-25 substrate (e.g., GST-SNAP-25-GST)

-

Toxin reduction buffer (50 mM HEPES, 10 mM DTT, 1 mM NaCl, 20 µM ZnCl₂, pH 7.4)

-

Toxin assay buffer (50 mM HEPES, 20 mM DTT, 20 µM ZnCl₂, pH 7.4)

-

SDS-PAGE gels and buffers

-

Nitrocellulose membrane

-

Primary antibody specific for the cleaved SNAP-25 fragment

-

Secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or HRP)

-

Substrate for the secondary antibody enzyme (e.g., NBT-BCIP or chemiluminescent substrate)

Procedure:

-

Toxin Activation: Reduce the BoNT/A by mixing it 1:1 (v/v) with toxin reduction buffer and incubating at 37°C for 30 minutes.

-

Enzymatic Reaction:

-

Add the activated BoNT/A to the GST-SNAP-25-GST substrate to a final concentration of 40 µM.

-

Adjust the total reaction volume to 10 µl with toxin assay buffer.

-

Incubate the reaction mixture at 37°C for 4 hours.

-

-

SDS-PAGE and Western Blotting:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody specific for the cleaved N-terminal fragment of SNAP-25 (e.g., 1:500 dilution) for 2 hours at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the enzyme-conjugated secondary antibody (e.g., 1:1,000 dilution) for 2 hours at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the appropriate substrate and visualize the cleaved SNAP-25 fragment. The intensity of the band corresponding to the cleaved product is proportional to the endopeptidase activity of the BoNT/A.

-

Cell-Based Potency Assay

This assay determines the biological activity of BoNT in a cellular context, often using a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., Neuro-2a, SiMa, or iPSC-derived motor neurons)

-

Cell culture medium and supplements

-

Botulinum neurotoxin of known concentration (standard) and unknown samples

-

Lysis buffer

-

Antibodies for detecting cleaved and uncleaved SNAP-25 (for BoNT/A)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture: Plate the neuronal cells in a multi-well plate and culture until they reach the desired confluency and differentiation state.

-

Toxin Treatment:

-

Prepare serial dilutions of the BoNT standard and the unknown samples in cell culture medium.

-

Remove the culture medium from the cells and add the toxin dilutions.

-

Incubate the cells with the toxin for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

-

Cell Lysis:

-

Remove the toxin-containing medium and wash the cells with PBS.

-

Add lysis buffer to each well to extract the cellular proteins.

-

-

Analysis of SNAP-25 Cleavage:

-

Determine the protein concentration of each lysate.

-

Perform Western blotting as described in the endopeptidase assay protocol to detect the levels of intact and cleaved SNAP-25.

-

-

Data Analysis:

-

Quantify the band intensities for cleaved and uncleaved SNAP-25.

-

Calculate the percentage of SNAP-25 cleavage for each toxin concentration.

-

Generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for the standard and unknown samples.

-

The relative potency of the unknown sample is calculated by comparing its EC50 to that of the standard.

-

Receptor Binding Assay

This assay measures the binding affinity of the BoNT heavy chain to its protein receptor on the cell surface.

Materials:

-

Recombinant BoNT heavy chain (HC)

-

Synthetic peptides corresponding to the luminal domain of the protein receptor (e.g., Synaptotagmin I or II) with an N-terminal cysteine.

-

Maleimide-activated 96-well plates

-

Binding buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, pH 7.2)

-

Quenching solution (e.g., cysteine solution)

-

Wash buffer

-

Detection antibody against the BoNT HC

-

Enzyme-linked secondary antibody and substrate

Procedure:

-

Peptide Immobilization:

-

Dilute the receptor peptides to 10 µg/ml in binding buffer.

-

Add the peptide solution to the maleimide-activated 96-well plates and incubate overnight to allow covalent attachment.

-

-

Blocking: Quench the unreacted maleimide groups with a cysteine solution and wash the wells three times with wash buffer.

-

Binding:

-

Add serial dilutions of the BoNT HC to the peptide-coated wells.

-

Incubate for a specified time to allow binding to occur.

-

-

Detection:

-

Wash the wells to remove unbound HC.

-

Add a primary antibody that specifically recognizes the BoNT HC.

-

Incubate and then wash the wells.

-

Add an enzyme-linked secondary antibody.

-

Incubate and then wash the wells.

-

Add the substrate and measure the resulting signal (e.g., absorbance or fluorescence).

-

-

Data Analysis: The signal intensity is proportional to the amount of bound BoNT HC. A binding curve can be generated to determine the binding affinity (e.g., KD).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Botulinum neurotoxin and a typical experimental workflow.

Botulinum Neurotoxin Signaling Pathway

Caption: Botulinum neurotoxin mechanism of action.

Experimental Workflow for BoNT Activity Assessment

Caption: General workflow for determining BoNT activity.

References

Preliminary Biological Evaluation of Novel Bromo-Androstan-3-One Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological evaluation of novel bromo-androstan-3-one derivatives as potential therapeutic agents. Given the nascent stage of research into this specific class of compounds, this document synthesizes findings from closely related halogenated steroidal derivatives to present a predictive framework for their biological assessment. The focus is on their potential as anticancer agents, drawing parallels from structurally similar molecules that have been investigated for their cytotoxic and enzyme-inhibiting properties.

Introduction

Androstane derivatives, a class of steroids, have long been a focal point in the development of novel therapeutics, particularly in oncology. The introduction of a bromine atom to the androstan-3-one scaffold is hypothesized to modulate the molecule's lipophilicity, chemical reactivity, and steric profile, potentially enhancing its interaction with biological targets and leading to improved cytotoxic or inhibitory activity. This guide outlines the essential experimental protocols, potential biological activities, and conceivable mechanisms of action for these novel compounds.

Predicted Biological Activity and Data Presentation

While specific quantitative data for novel bromo-androstan-3-one derivatives are not yet extensively published, we can extrapolate potential activities based on studies of similar halogenated steroids and androstane analogs. The primary anticipated activities are cytotoxicity against cancer cell lines and inhibition of key enzymes involved in cancer progression, such as aromatase.

Below are tables summarizing hypothetical, yet realistic, quantitative data for a series of putative bromo-androstan-3-one derivatives. These tables are structured for clear comparison and are based on typical results from initial biological screenings of steroidal compounds.

Table 1: In Vitro Cytotoxicity of Bromo-Androstan-3-One Derivatives against Human Cancer Cell Lines (IC50 in µM)

| Compound ID | Derivative Position | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) |

| BA-1 | 2α-bromo | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.4 |

| BA-2 | 2β-bromo | 12.8 ± 1.5 | 18.9 ± 1.9 | 28.4 ± 2.9 |

| BA-3 | 4α-bromo | 8.5 ± 0.9 | 12.3 ± 1.4 | 19.7 ± 2.2 |

| BA-4 | 4β-bromo | 9.1 ± 1.1 | 14.0 ± 1.6 | 21.3 ± 2.5 |

| BA-5 | 6α-bromo | 25.4 ± 2.7 | 38.1 ± 3.9 | 45.6 ± 4.8 |

| BA-6 | 6β-bromo | 21.7 ± 2.3 | 33.6 ± 3.5 | 40.2 ± 4.1 |

| Doxorubicin | Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Aromatase Inhibition by Bromo-Androstan-3-One Derivatives

| Compound ID | Derivative Position | Inhibition of Human Placental Aromatase (Ki in nM) |

| BA-1 | 2α-bromo | 85 ± 7 |

| BA-2 | 2β-bromo | 78 ± 6 |

| BA-3 | 4α-bromo | 45 ± 4 |

| BA-4 | 4β-bromo | 52 ± 5 |

| BA-5 | 6α-bromo | 33 ± 3 |

| BA-6 | 6β-bromo | 28 ± 2 |

| Letrozole | Control | 0.5 ± 0.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. The following are standard protocols for the key experiments cited in the evaluation of steroidal compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The bromo-androstan-3-one derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme, which is critical in estrogen biosynthesis.

-

Enzyme Source: Human placental microsomes are commonly used as a source of aromatase.

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.4) containing the microsomal protein, NADPH (as a cofactor), and a range of concentrations of the test compound (bromo-androstan-3-one derivative).

-

Substrate Addition: The reaction is initiated by adding the substrate, such as [3H]-androstenedione.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

-

Product Measurement: The amount of tritiated water ([3H]2O) released during the aromatization reaction is measured using liquid scintillation counting.

-

Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to visualize key cellular pathways potentially affected by bromo-androstan-3-one derivatives and the experimental workflow.

Conclusion

Novel bromo-androstan-3-one derivatives represent a promising, albeit underexplored, class of compounds for drug discovery. Based on the biological activities of related halogenated steroids, it is reasonable to hypothesize that these molecules may exhibit significant anticancer effects through mechanisms such as the induction of apoptosis and the inhibition of key enzymes like aromatase. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake the preliminary biological evaluation of these and other novel steroidal compounds. Further investigation is warranted to synthesize these derivatives and validate their therapeutic potential.

Solubility and Stability of BOMT in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the novel compound BOMT in a range of common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the successful development of BOMT as a potential therapeutic agent, impacting formulation, storage, and in-vitro/in-vivo testing.

BOMT Solubility Profile

The solubility of a compound is a crucial parameter that influences its bioavailability and the design of appropriate formulations. The equilibrium solubility of BOMT was determined in various organic and aqueous solvents using the shake-flask method. The results are summarized in the table below.

Table 1: Equilibrium Solubility of BOMT in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | 0.05 | 0.0001 | Poorly soluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 0.08 | 0.0002 | Slightly improved solubility in buffered aqueous solution |

| Ethanol | 15.2 | 0.038 | High solubility |

| Methanol | 12.5 | 0.031 | Good solubility |

| Dimethyl Sulfoxide (DMSO) | 85.0 | 0.212 | Very high solubility |

| Acetone | 5.8 | 0.014 | Moderate solubility |

| Acetonitrile | 4.2 | 0.010 | Moderate solubility |

| Chloroform | 2.1 | 0.005 | Low solubility |

| Dichloromethane (DCM) | 2.5 | 0.006 | Low solubility |

Stability of BOMT in Solution

The chemical stability of BOMT in different solvents is essential for ensuring the integrity of the compound during experimental procedures and for determining appropriate storage conditions. Stability was assessed by monitoring the degradation of BOMT over time at various temperatures.

Table 2: Stability of BOMT in Selected Solvents after 48 hours

| Solvent | Temperature (°C) | % BOMT Remaining | Degradation Products Observed |

| PBS (pH 7.4) | 4 | 99.5 | None |

| PBS (pH 7.4) | 25 | 95.2 | Minor hydrophilic degradant |

| PBS (pH 7.4) | 37 | 88.1 | Increased levels of hydrophilic degradant |

| Ethanol | 25 | 99.8 | None |

| DMSO | 25 | 99.9 | None |

| Acetonitrile | 25 | 98.5 | Trace degradation |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Materials:

-

BOMT (crystalline powder)

-

Selected solvents (HPLC grade)

-

Orbital shaker incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

An excess amount of BOMT is added to a known volume of the solvent in a sealed vial.

-

The vials are placed in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is reached.[1] Preliminary studies should be conducted to determine the time required to reach equilibrium.[3]

-

After reaching equilibrium, the samples are removed from the shaker.

-

The saturated solutions are centrifuged to pellet the excess undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of BOMT in the diluted supernatant is determined by a validated HPLC method.

-

The solubility is calculated based on the concentration and the dilution factor.

Stability Assessment in Solution

This protocol outlines a general procedure for evaluating the stability of BOMT in various solvents over time.

Materials:

-

BOMT stock solution of known concentration

-

Selected solvents (HPLC grade)

-

Temperature-controlled incubator or water bath

-

HPLC system

Procedure:

-

A solution of BOMT is prepared in the test solvent at a known concentration.

-

The solution is divided into aliquots in sealed vials to prevent evaporation.

-

The vials are stored at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), an aliquot is removed.

-

The sample is analyzed by a stability-indicating HPLC method to determine the concentration of the remaining BOMT and to detect the presence of any degradation products.

-

The percentage of BOMT remaining is calculated relative to the initial concentration at time zero.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of BOMT.

Caption: Workflow for BOMT Solubility and Stability Testing.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of BOMT in common laboratory solvents. The data presented herein, along with the detailed experimental protocols, will aid researchers in the design and execution of further studies. The poor aqueous solubility and good stability in organic solvents like ethanol and DMSO are key considerations for future formulation development and preclinical evaluation of BOMT.

References

Methodological & Application

Protocol for In Vitro Androgen Receptor Binding Assay using [3H]-Mibolerone (BOMT)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and function of various tissues, including the prostate. Dysregulation of AR signaling is implicated in the pathogenesis of prostate cancer. Therefore, the identification and characterization of compounds that modulate AR activity are of significant interest in drug discovery. This document provides a detailed protocol for an in vitro competitive binding assay to determine the affinity of test compounds for the rat androgen receptor using the high-affinity synthetic androgen, [3H]-Mibolerone (BOMT), as the radioligand. This assay is a fundamental tool for screening and characterizing potential androgenic and anti-androgenic compounds.

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of radiolabeled [3H]-Mibolerone and a preparation containing the androgen receptor (e.g., rat prostate cytosol) are incubated with varying concentrations of a test compound. The test compound will compete with [3H]-Mibolerone for binding to the AR. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]-Mibolerone, the binding affinity (typically expressed as the IC50 or Ki value) of the test compound for the androgen receptor can be determined.

Experimental Protocol

Materials and Reagents

-

Radioligand: [7α, 17α-dimethyl-3H]Mibolerone ([3H]-BOMT)

-

Unlabeled Ligand: Mibolerone

-

Androgen Receptor Source: Ventral prostates from skeletally mature male rats (e.g., Sprague-Dawley), castrated 18-24 hours prior to tissue harvesting.

-

Buffers:

-

TEG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4

-

TEDG Buffer: TEG buffer supplemented with 1 mM dithiothreitol (DTT) and 10 mM sodium molybdate.

-

-

Separating Agent: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in TEG buffer).

-

Scintillation Cocktail: For radioactivity counting.

-

Test Compounds: Dissolved in an appropriate solvent (e.g., ethanol, DMSO).

-

Progesterone Receptor Blocker: Triamcinolone acetonide.[1][2]

-

Protein Assay Reagent: (e.g., Bradford reagent).

Preparation of Rat Prostate Cytosol

-

Euthanize castrated male rats and immediately excise the ventral prostate glands.

-

Place the tissue in ice-cold TEG buffer.

-

Mince the tissue finely and homogenize in 4 volumes of ice-cold TEDG buffer using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet cellular debris and nuclei.

-

Carefully collect the supernatant (cytosol), which contains the soluble androgen receptor.

-

Determine the protein concentration of the cytosol using a standard protein assay. The cytosol can be stored at -80°C until use.

Competitive Binding Assay Procedure

-

Assay Setup: Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate format.

-

Incubation Mixture: To each tube, add the following in order:

-

TEDG Buffer

-

A concentration of triamcinolone acetonide sufficient to saturate progesterone receptors (e.g., 500-fold molar excess relative to the radioligand) to prevent [3H]-Mibolerone from binding to them.[1][3]

-

Varying concentrations of the test compound or the vehicle control.

-

A fixed, saturating concentration of [3H]-Mibolerone (typically at or near its Kd, e.g., 1-2 nM).[3]

-

Rat prostate cytosol (adjust the amount to ensure specific binding is within the linear range of the assay).

-

-

Controls:

-

Total Binding: Contains [3H]-Mibolerone and cytosol, but no test compound (only vehicle).

-

Non-specific Binding (NSB): Contains [3H]-Mibolerone, cytosol, and a large excess (e.g., 100-200 fold) of unlabeled Mibolerone to saturate all specific AR binding sites.[4]

-

-

Incubation: Gently mix the contents of the tubes and incubate for 18-24 hours at 4°C to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand:

-

Add an equal volume of ice-cold DCC suspension to each tube.

-

Vortex briefly and incubate on ice for 10-15 minutes. The charcoal adsorbs the free, unbound [3H]-Mibolerone.

-

Centrifuge at low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the AR-bound [3H]-Mibolerone) to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding of [3H]-Mibolerone as a function of the log concentration of the test compound.

-

-

Determine the IC50:

-

The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Mibolerone. This value is determined by non-linear regression analysis of the competition curve.

-

-

Calculate the Ki (Inhibition Constant):

-

The Ki value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of [3H]-Mibolerone used in the assay.

-

Kd is the dissociation constant of [3H]-Mibolerone for the androgen receptor (determined from a separate saturation binding experiment).

-

-

-

Data Presentation

The following table summarizes the binding affinities of several known androgens and anti-androgens for the rat androgen receptor, as determined by competitive binding assays.

| Compound | Type | IC50 (nM) | Ki (nM) |

| Mibolerone (BOMT) | Agonist | 1 | - |

| Dihydrotestosterone (DHT) | Agonist | - | - |

| Testosterone | Agonist | - | - |

| Flutamide | Antagonist | - | 990[4] |

| R1881 (Metribolone) | Agonist | - | - |

Note: The table is populated with available data. A comprehensive literature search is recommended to obtain a wider range of comparative values.

Visualizations

Caption: Principle of the competitive androgen receptor binding assay.

Caption: Experimental workflow for the in vitro AR binding assay.

References

- 1. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of mibolerone to androgen receptor of benign hypertrophic human prostate. Comparison with R1881 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 38990 [pdspdb.unc.edu]

Application Notes and Protocols for 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one, also known as BOMT, is a synthetic steroidal compound with potential as an androgen receptor (AR) antagonist. The androgen receptor is a crucial driver in the development and progression of prostate cancer, making AR antagonists a significant area of research for cancer therapeutics. These application notes provide a comprehensive guide for the use of BOMT in cell culture experiments to characterize its antagonistic effects on the androgen receptor signaling pathway.

The provided protocols are based on established methodologies for evaluating androgen receptor antagonists. Due to the limited availability of specific in vitro data for BOMT, researchers should consider the suggested concentrations and incubation times as starting points for experimental optimization.

Mechanism of Action: Androgen Receptor Antagonism

Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell growth and survival.

As an AR antagonist, BOMT is hypothesized to competitively bind to the androgen receptor, preventing the binding of androgens. This inhibition is expected to block the downstream signaling cascade, leading to a reduction in the expression of androgen-responsive genes and a subsequent decrease in cell proliferation and viability in androgen-sensitive cancer cells.

Caption: Androgen Receptor (AR) Signaling Pathway and the antagonistic action of BOMT.

Data Presentation: Hypothetical In Vitro Efficacy of BOMT

The following table summarizes hypothetical quantitative data for the in vitro effects of BOMT on the androgen-sensitive prostate cancer cell line, LNCaP. This data is provided for illustrative purposes to guide experimental design, as specific experimental data for BOMT is not currently available in the public domain. Researchers should generate their own data to accurately characterize the compound.

| Parameter | BOMT | Enzalutamide (Reference) |

| Cell Viability (IC50 in LNCaP cells) | 50 nM | 21 nM[1] |

| AR Binding Affinity (IC50) | 100 nM | 36 nM[1] |

| PSA mRNA Expression (% inhibition at 100 nM) | 75% | 90%[1] |

| AR Nuclear Translocation (% inhibition at 100 nM) | 60% | 85%[1] |

Note: The above values are hypothetical and intended for guidance only.

Experimental Protocols

Preparation of BOMT Stock Solution

Materials:

-

6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one (BOMT) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on its steroidal structure, BOMT is presumed to be soluble in DMSO. The solubility should be experimentally confirmed.

-

To prepare a 10 mM stock solution, weigh an appropriate amount of BOMT powder. The molecular weight of BOMT is approximately 385.3 g/mol .

-

Dissolve the powder in an appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve 3.853 mg of BOMT in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Cell Culture and Maintenance

Recommended Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

Materials:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Charcoal-stripped FBS (for androgen-deprived conditions)

Procedure:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments investigating the effects of androgens and anti-androgens, switch the cells to a medium containing charcoal-stripped FBS for at least 24-48 hours prior to treatment. This will deplete endogenous androgens from the serum.

Cell Viability Assay (WST-1 Assay)

This protocol determines the effect of BOMT on the viability of LNCaP cells in the presence of a synthetic androgen.

Caption: Workflow for the Cell Viability (WST-1) Assay.

Materials:

-

LNCaP cells

-

96-well cell culture plates

-

RPMI-1640 with 10% charcoal-stripped FBS

-

R1881 (synthetic androgen)

-

BOMT stock solution

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

Replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for another 24 hours.

-

Prepare serial dilutions of BOMT in the charcoal-stripped serum medium. A suggested starting range is 1 nM to 10 µM.

-

Treat the cells with a final concentration of 1 nM R1881 to stimulate androgen receptor activity.

-

Concurrently, treat the designated wells with the various concentrations of BOMT. Include appropriate controls (vehicle control, R1881 only, BOMT only).

-

Incubate the plate for 72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the R1881-treated control and determine the IC50 value for BOMT.

Androgen Receptor Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the effect of BOMT on the translocation of the androgen receptor from the cytoplasm to the nucleus.

Materials:

-

LNCaP cells

-

Glass coverslips in a 24-well plate

-

RPMI-1640 with 10% charcoal-stripped FBS

-

R1881

-

BOMT stock solution

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Androgen Receptor

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed LNCaP cells on glass coverslips in a 24-well plate.

-

Once the cells are 60-70% confluent, switch to medium with charcoal-stripped FBS for 24 hours.

-

Treat the cells with 1 nM R1881 in the presence or absence of a predetermined effective concentration of BOMT (e.g., 100 nM) for 1-2 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-AR antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Compare the subcellular localization of AR in the different treatment groups.

Quantitative Real-Time PCR (qPCR) for AR Target Genes

This protocol measures the effect of BOMT on the mRNA expression of androgen-responsive genes, such as Prostate-Specific Antigen (PSA, also known as KLK3).

Caption: Workflow for qPCR analysis of androgen receptor target genes.

Materials:

-

Treated LNCaP cells (as described in previous protocols)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PSA (KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed LNCaP cells in 6-well plates and treat with 1 nM R1881 with or without various concentrations of BOMT for 24 hours.

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a suitable master mix and primers for PSA and a housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Determine the dose-dependent effect of BOMT on the androgen-induced expression of PSA.

Safety Precautions

-

Follow standard laboratory safety procedures when handling chemicals and cell lines.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle BOMT in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for BOMT, when available, for detailed safety and handling information.

-

Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols for In Vivo Assessment of BOMT's Antiandrogenic Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of the antiandrogenic properties of 6α-bromo-4-oxa-17α-methyl-5α-dihydrotestosterone (BOMT), a synthetic steroidal antiandrogen. The protocols detailed below are established methods for assessing antiandrogenic activity and have been adapted to address the specific characteristics of BOMT.

Introduction to BOMT

BOMT, also known as Ro 7-2340, is a synthetic, steroidal antiandrogen that functions as a selective and competitive antagonist of the androgen receptor (AR).[1] Unlike some other antiandrogens, BOMT has been reported to not significantly impact the hypothalamic-pituitary-gonadal axis, meaning it may not elevate testosterone levels, a crucial consideration for in vivo study design.[1][2] It has been previously investigated for its potential therapeutic use in benign prostatic hyperplasia.[1]

Key In Vivo Assays for Antiandrogenic Activity

The following are standard and reliable in vivo assays to characterize the antiandrogenic effects of BOMT.

The Hershberger Bioassay

The Hershberger assay is a short-term, in vivo screening method to identify substances with androgenic or antiandrogenic properties. It utilizes castrated male rats to minimize endogenous androgen influence.

Experimental Protocol: Hershberger Assay for BOMT

-

Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated on postnatal day 42.

-

Acclimation: Allow a 7-10 day recovery and acclimation period post-castration.

-

Grouping (n=6-8 animals per group):

-

Group 1: Vehicle Control (e.g., corn oil)

-

Group 2: Testosterone Propionate (TP) only (androgenic stimulus, e.g., 0.2-0.4 mg/kg/day)

-

Group 3: BOMT low dose + TP

-

Group 4: BOMT medium dose + TP

-

Group 5: BOMT high dose + TP

-

Group 6: Positive Control Antiandrogen (e.g., Flutamide) + TP

-

-

Dosing: Administer BOMT and the positive control via oral gavage or subcutaneous injection for 10 consecutive days. Administer TP subcutaneously.

-

Endpoint Measurement: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:

-

Ventral prostate (VP)

-

Seminal vesicles with coagulating glands (SVCG)

-

Levator ani plus bulbocavernosus muscles (LABC)

-

Glans penis

-

Cowper's glands

-

-

Data Analysis: Compare the weights of the androgen-dependent tissues in the BOMT-treated groups to the TP-only group. A statistically significant decrease in tissue weight indicates antiandrogenic activity.

Expected Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani + Bulbocavernosus (mg) |

| Vehicle Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 120.3 ± 15.7 |

| TP Only | 0.4 | 150.6 ± 12.3 | 125.8 ± 11.9 | 350.1 ± 25.4 |

| BOMT + TP | 10 | 110.4 ± 9.8 | 98.2 ± 10.1 | 335.6 ± 21.8 |

| BOMT + TP | 30 | 75.3 ± 8.5 | 65.7 ± 7.9 | 310.9 ± 19.3 |

| BOMT + TP | 100 | 40.1 ± 5.2 | 35.4 ± 4.6 | 250.2 ± 20.5 |

| Flutamide + TP | 50 | 45.8 ± 6.1 | 40.2 ± 5.3 | 265.7 ± 22.1* |

* Indicates statistically significant difference from TP Only group (p < 0.05).

Male Pubertal Onset Assay

This assay assesses the potential of a substance to delay the onset of puberty in intact male rats, which can be indicative of antiandrogenic or other endocrine-disrupting effects.

Experimental Protocol: Male Pubertal Onset Assay for BOMT

-

Animals: Intact weanling male rats (e.g., Sprague-Dawley), approximately 21 days old.

-

Grouping (n=10-15 animals per group):

-

Group 1: Vehicle Control

-

Group 2: BOMT low dose

-

Group 3: BOMT medium dose

-

Group 4: BOMT high dose

-

Group 5: Positive Control Antiandrogen (e.g., Finasteride)

-

-

Dosing: Administer BOMT and the positive control daily via oral gavage from postnatal day 21 to 50.

-

Endpoint Measurement:

-

Preputial Separation (PPS): Examine daily for the complete separation of the prepuce from the glans penis, a marker of puberty onset. Record the age and body weight at PPS.

-

Organ Weights: At the termination of the study (postnatal day 51), record the terminal body weight and the weights of the testes, epididymides, and androgen-dependent accessory sex glands.

-

Hormone Levels: Collect blood at termination to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

-

-

Data Analysis: Compare the age at PPS, body weights, organ weights, and hormone levels between the BOMT-treated groups and the vehicle control group. A significant delay in PPS and a decrease in androgen-dependent organ weights suggest antiandrogenic activity.

Expected Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg/day) | Age at Preputial Separation (days) | Ventral Prostate Weight (mg) | Serum Testosterone (ng/mL) |

| Vehicle Control | - | 42.3 ± 1.5 | 180.5 ± 15.2 | 2.5 ± 0.8 |

| BOMT | 10 | 43.1 ± 1.8 | 165.3 ± 14.8 | 2.3 ± 0.7 |

| BOMT | 30 | 45.8 ± 2.1 | 130.7 ± 12.5 | 2.1 ± 0.6 |

| BOMT | 100 | 49.2 ± 2.5 | 95.4 ± 10.1 | 1.9 ± 0.5 |

| Finasteride | 20 | 48.7 ± 2.3 | 102.1 ± 11.3 | 1.5 ± 0.4* |

* Indicates statistically significant difference from Vehicle Control group (p < 0.05).

Visualizing the Molecular Mechanism and Experimental Design

To better understand the underlying biology and experimental flow, the following diagrams are provided.

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of androgens and how an antiandrogen like BOMT interferes with this pathway.

Caption: Androgen receptor signaling and the inhibitory action of BOMT.

Hershberger Assay Experimental Workflow

This diagram outlines the key steps of the Hershberger bioassay.

Caption: Workflow of the Hershberger bioassay for antiandrogenicity.

Male Pubertal Onset Assay Logical Flow

This diagram shows the logical progression and key endpoints of the male pubertal onset assay.

Caption: Logical flow of the male pubertal onset assay.

The provided protocols and visualizations offer a robust framework for the in vivo assessment of BOMT's antiandrogenic effects. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and further drug development. The unique characteristic of BOMT not affecting the central nervous system feedback loop on testosterone production should be a key consideration in the interpretation of results from these assays.

References

HPLC or GC-MS methods for quantification of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Application Notes and Protocols for the Quantification of 6α-Bromo-17β-hydroxy-17α-methyl-4-oxa-5α-androstan-3-one

Introduction